molecular formula C28H28N2O3S2 B2354182 ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 681276-19-7

ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2354182
M. Wt: 504.66
InChI Key: ZLLLRDPOYIERFE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C28H28N2O3S2 and its molecular weight is 504.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds structurally related to the specified molecule, highlighting the diversity of chemical reactions and analytical techniques employed in heterocyclic chemistry. For instance, Spoorthy et al. (2021) describe the synthesis of a series of ethyl benzodioxophosphol-oxothiazolidin-thiophene carboxylates, elucidated through NMR, IR, Mass spectral data, and elemental analysis, demonstrating the compound's antimicrobial activities through docking studies (Spoorthy et al., 2021).

Antimicrobial Activity

Research into the antimicrobial properties of thiophene-based compounds is prevalent, with studies showing various derivatives exhibiting activity against a range of pathogenic microorganisms. Altundas et al. (2010) synthesized novel cycloalkylthiophene Schiff bases and their Cr(III) and Zn(II) complexes, testing them for antibacterial and antifungal activity against numerous strains, indicating the potential for therapeutic application (Altundas et al., 2010).

Novel Compound Synthesis

The development of novel compounds with potential pharmacological applications continues to be a significant area of research. For example, Mabkhot et al. (2015) synthesized derivatives of ethyl thiophene carboxylate, evaluating their antimicrobial activity in vitro, demonstrating the synthesis and biological evaluation process for discovering new therapeutic agents (Mabkhot et al., 2015).

properties

IUPAC Name

ethyl 2-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3S2/c1-3-33-28(32)26-21-11-7-13-23(21)35-27(26)29-25(31)17-34-24-16-30(22-12-5-4-10-20(22)24)15-19-9-6-8-18(2)14-19/h4-6,8-10,12,14,16H,3,7,11,13,15,17H2,1-2H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLLRDPOYIERFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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